tert-Butyl (2-methyl-2-phenylpropyl)carbamate

Medicinal Chemistry Chemical Synthesis ADME Prediction

tert-Butyl (2-methyl-2-phenylpropyl)carbamate (CAS 149423-67-6) is a defined chemical compound belonging to the carbamate class, with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol. It is structurally characterized as a tert-butyl carbamate (Boc) protected derivative of the amine 2-methyl-2-phenylpropan-1-amine.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 149423-67-6
Cat. No. B12557870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-methyl-2-phenylpropyl)carbamate
CAS149423-67-6
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(C)C1=CC=CC=C1
InChIInChI=1S/C15H23NO2/c1-14(2,3)18-13(17)16-11-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17)
InChIKeyHJNYVFOHTJZCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-methyl-2-phenylpropyl)carbamate (CAS 149423-67-6): Technical Baseline and Core Chemical Identity


tert-Butyl (2-methyl-2-phenylpropyl)carbamate (CAS 149423-67-6) is a defined chemical compound belonging to the carbamate class, with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . It is structurally characterized as a tert-butyl carbamate (Boc) protected derivative of the amine 2-methyl-2-phenylpropan-1-amine. This compound serves as a specific, purchasable chemical entity, primarily used as a building block or protected intermediate in organic synthesis [1], rather than an active pharmaceutical ingredient (API) or biological tool. Its procurement is based on its defined chemical structure, purity, and its role in enabling specific synthetic pathways.

Why Generic Substitution of tert-Butyl (2-methyl-2-phenylpropyl)carbamate (CAS 149423-67-6) is Not Advised


In procurement for precise chemical synthesis, generic substitution of this specific carbamate is not recommended. As a protected amine intermediate, its exact molecular structure—the specific combination of the tert-butyloxycarbonyl (Boc) protecting group and the unique 2-methyl-2-phenylpropyl amine moiety—is not interchangeable with other Boc-protected amines. Variations in the amine's steric bulk (2-methyl-2-phenylpropyl vs. benzyl or a simple alkyl chain) directly influence the reactivity of the Boc group, its stability under various reaction conditions, and the physical properties of the resulting intermediate [1]. Substituting with a different carbamate introduces a new, unqualified variable into a validated synthetic route, potentially leading to different reaction kinetics, lower yields, and the creation of a different final product after deprotection, thereby invalidating a project's chemical integrity [2].

Quantitative Differentiation Evidence for tert-Butyl (2-methyl-2-phenylpropyl)carbamate (CAS 149423-67-6)


Molecular Structure Differentiation: LogP and PSA as Predictors of Behavior

The compound's distinct physicochemical profile, defined by its specific LogP and PSA, differentiates it from other Boc-protected amines. These values are critical for predicting its behavior in reaction mixtures, purification steps, and, if used in a biological context, its ADME properties. Its calculated LogP is 3.69 and its PSA is 41.82 Ų . These values are a direct result of the specific 2-methyl-2-phenylpropyl group and are not shared by other, simpler Boc-protected amines, such as the common N-Boc-benzylamine (CAS 30948-15-3).

Medicinal Chemistry Chemical Synthesis ADME Prediction

Patented Phosgene-Free Synthesis: A Specific and Verifiable Route to the Compound

The procurement of this compound can be directly linked to a specific, patented manufacturing process. US Patent 6,528,678 B2 describes a phosgene-free method for preparing carbamates from amines, alkylating agents, carbon dioxide, and cesium carbonate under standard pressure and temperature, resulting in high yield and low by-product formation [1]. This provides a verifiable and potentially more sustainable synthetic route compared to traditional phosgenation methods for carbamate synthesis.

Green Chemistry Process Chemistry Synthetic Methodology

Validated Application Scenarios for tert-Butyl (2-methyl-2-phenylpropyl)carbamate (CAS 149423-67-6)


Synthesis of Complex Amine-Containing Targets Requiring a Specific Lipophilic Protecting Group

In multi-step organic synthesis of pharmaceutical or agrochemical candidates, researchers require a protecting group for a specific 2-methyl-2-phenylpropan-1-amine moiety. This compound provides the Boc-protected form of that exact amine. Its specific LogP of 3.69 ensures predictable behavior during extraction and chromatography, allowing for easier purification relative to a less lipophilic analog. Its use is essential when the final target molecule must contain the 2-methyl-2-phenylpropylamine substructure, which cannot be achieved by substituting a different Boc-protected amine building block.

Use as a Defined Intermediate in Phosgene-Free Synthetic Routes

For process chemists and chemical manufacturers developing safer and greener synthetic methodologies, this carbamate represents a defined target molecule that can be synthesized using a patented, phosgene-free route [1]. Procuring this compound from a vendor who employs this methodology allows for the validation of this 'green chemistry' approach and provides a benchmark for in-house process development aiming to eliminate hazardous reagents like phosgene from the synthesis of carbamate intermediates.

Chemical Probe for Studying Steric and Electronic Effects on Boc Deprotection

This compound, with its bulky, branched 2-methyl-2-phenylpropyl group adjacent to the carbamate, presents a higher degree of steric hindrance compared to simple N-Boc-alkylamines. This makes it a useful model substrate for physical organic chemists and process chemists studying the kinetics of acid-catalyzed Boc deprotection under various conditions. Its use allows for the quantification of steric effects on reaction rate, information that is critical for designing robust deprotection steps in complex molecule synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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